An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2-Dibromo-3,5-difluorobenzene
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2-Dibromo-3,5-difluorobenzene
Abstract
This technical guide provides a comprehensive analysis of 1,2-Dibromo-3,5-difluorobenzene (CAS No: 139215-43-3), a halogenated aromatic compound with significant potential as a building block in advanced organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delineates the compound's core physicochemical properties, spectroscopic characteristics, and reactivity profile. We offer field-proven insights into its synthetic utility, particularly in the context of palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols for its synthesis and subsequent functionalization. The guide emphasizes the causality behind methodological choices, ensuring that the described protocols are robust and reproducible.
Core Physicochemical and Spectroscopic Profile
1,2-Dibromo-3,5-difluorobenzene is a polyhalogenated benzene derivative. The strategic placement of two electron-withdrawing fluorine atoms and two ortho-disposed bromine atoms creates a unique electronic and steric environment, making it a valuable and versatile intermediate for the synthesis of complex molecular architectures.
Physical and Chemical Properties
The compound is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1][2] Its physical properties are summarized in the table below, compiled from supplier technical data. The dual bromine substituents provide two reactive sites for sequential or dual functionalization, a key feature for constructing complex molecules.
| Property | Value | Source(s) |
| CAS Number | 139215-43-3 | [1][2][3] |
| Alternate CAS | 101051-60-9 | [4][5] |
| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |
| Molecular Weight | 271.88 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder/crystal | [1][2] |
| Melting Point | 36 - 39 °C | [1][3] |
| Boiling Point | 209 °C (at 760 mmHg) | [2][3] |
| Density | 2.128 g/cm³ | [2][3] |
| Flash Point | 80 °C | [2][3] |
Spectroscopic Characterization
While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, we can predict its characteristic spectroscopic signature based on its structure and data from analogous compounds. This predictive analysis is crucial for reaction monitoring and quality control.
| Technique | Predicted/Observed Data |
| ¹H NMR | Predicted: Two signals are expected in the aromatic region (~7.0-7.5 ppm). Due to the unsymmetrical substitution, each proton is chemically distinct. The proton at C4 will appear as a doublet of doublets, coupled to the adjacent proton at C6 and the fluorine at C5. The proton at C6 will also be a doublet of doublets, coupled to the proton at C4 and the fluorine at C5. |
| ¹³C NMR | Predicted: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).[6] Carbons at the ortho and meta positions will show smaller, long-range C-F couplings, leading to a complex but interpretable spectrum.[6] The two carbon atoms bonded to bromine are expected around 110-120 ppm. |
| ¹⁹F NMR | Predicted: Two distinct signals are expected, as the fluorine atoms at C3 and C5 are in different chemical environments. Each signal would likely appear as a multiplet due to coupling with the aromatic protons. |
| IR Spectroscopy | Observed (ATR-IR): Characteristic peaks for C-H stretching (aromatic) above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, strong C-F stretching bands typically around 1100-1300 cm⁻¹, and C-Br stretching in the fingerprint region below 1000 cm⁻¹.[7] |
| Mass Spectrometry | Predicted (EI): A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio) would be the most prominent feature. The molecular ion peak (M⁺) would be observed at m/z ≈ 270, 272, and 274. |
Reactivity and Mechanistic Considerations
The synthetic utility of 1,2-Dibromo-3,5-difluorobenzene is primarily derived from its capacity to undergo palladium-catalyzed cross-coupling reactions. The two ortho-bromine atoms serve as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
This substrate is an excellent candidate for reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the fluorine substituents increases the electrophilicity of the carbon-bromine bonds, which can facilitate the initial oxidative addition step in the catalytic cycle. This is a critical mechanistic point; enhanced reactivity can lead to milder reaction conditions but may also increase the propensity for side reactions if not properly controlled.
A key strategic consideration is the potential for selective mono-functionalization versus di-functionalization. The C1-Br and C2-Br bonds are electronically and sterically distinct, which can, in principle, be exploited. Steric hindrance from a newly introduced group at the C1 or C2 position will influence the rate of a subsequent coupling at the adjacent position.
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When applied to 1,2-Dibromo-3,5-difluorobenzene, it allows for the synthesis of complex biaryl structures.
Causality in Protocol Design:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is standard. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary for coupling with sterically hindered or electron-deficient aryl halides to promote efficient reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact yield and must be compatible with the substrates.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.
The catalytic cycle for a mono-arylation is depicted below.
Caption: Catalytic cycle for Suzuki-Miyaura mono-coupling.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and application of 1,2-Dibromo-3,5-difluorobenzene. As with any chemical procedure, all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Representative Synthesis: Electrophilic Bromination of 1-bromo-3,5-difluorobenzene
Materials:
-
1-bromo-3,5-difluorobenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) as solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in DCM under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of iron powder (~0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 30 minutes. The reaction mixture will turn reddish-brown, and HBr gas will evolve.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding saturated sodium bisulfite solution until the red color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes) or recrystallization to yield pure 1,2-Dibromo-3,5-difluorobenzene.
Caption: Workflow for the synthesis of the title compound.
Application Protocol: Suzuki-Miyaura Mono-Coupling
This protocol describes a general procedure for the mono-arylation of 1,2-Dibromo-3,5-difluorobenzene.
Materials:
-
1,2-Dibromo-3,5-difluorobenzene (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 1,2-Dibromo-3,5-difluorobenzene, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
Safety and Handling
1,2-Dibromo-3,5-difluorobenzene is classified as an irritant.[1][2] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] A recommended storage temperature is 0-10°C.[2]
-
Fire Safety: In case of fire, use dry chemical, foam, water spray, or carbon dioxide extinguishers.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1,2-Dibromo-3,5-difluorobenzene is a highly functionalized aromatic compound with considerable potential as a versatile building block. Its unique substitution pattern provides two reactive handles for cross-coupling, while the fluorine atoms can impart desirable properties to target molecules, such as enhanced metabolic stability or modified electronic characteristics. This guide provides the foundational chemical data, predicted spectroscopic features, and robust protocols necessary for researchers to confidently incorporate this valuable intermediate into their synthetic programs in drug discovery and materials science.
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